molecular formula C9H5NS B1330951 2-Ethynyl-1,3-benzothiazole CAS No. 40176-80-5

2-Ethynyl-1,3-benzothiazole

Cat. No.: B1330951
CAS No.: 40176-80-5
M. Wt: 159.21 g/mol
InChI Key: ZLVCPVCGNOKHRF-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3-benzothiazole: is an aromatic heterocyclic compound that features a benzothiazole ring substituted with an ethynyl group at the second position

Mechanism of Action

Target of Action

2-Ethynyl-1,3-benzothiazole is a derivative of benzothiazole, which has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with the DprE1 protein, inhibiting its function and thereby disrupting the survival mechanisms of the Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of the DprE1 protein affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis . The downstream effects of this disruption include the inhibition of bacterial growth and potential cell death .

Pharmacokinetics

Some benzothiazole derivatives have been found to have good bioavailability, with more than 52% bioavailability when administered orally

Result of Action

The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, potentially leading to the death of these bacteria . This makes it a promising candidate for the development of new anti-tubercular drugs.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation at 28°C

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the benzothiazole derivative .

Cellular Effects

Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Ethynyl-1,3-benzothiazole at different dosages in animal models have not been reported. Benzothiazole derivatives have been studied for their effects at various dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives can interact with transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Benzothiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Ethynyl-1,3-benzothiazole typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the starting materials are usually 2-iodo-1,3-benzothiazole and ethynyltrimethylsilane. The reaction is carried out in the presence of a palladium catalyst (such as palladium(II) acetate), a copper co-catalyst (such as copper(I) iodide), and a base (such as triethylamine) in an appropriate solvent (such as tetrahydrofuran) under an inert atmosphere .

Industrial Production Methods:

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

2-Ethynyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 2-(2-oxoethyl)-1,3-benzothiazole.

    Reduction: Formation of 2-ethyl-1,3-benzothiazole.

    Substitution: Formation of 2-halo-1,3-benzothiazole derivatives.

Scientific Research Applications

2-Ethynyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

  • 2-Methyl-1,3-benzothiazole
  • 2-Phenyl-1,3-benzothiazole
  • 2-Amino-1,3-benzothiazole

Comparison:

2-Ethynyl-1,3-benzothiazole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties compared to its analogs. This structural feature enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

2-ethynyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVCPVCGNOKHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348794
Record name 2-ethynyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40176-80-5
Record name 2-ethynyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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